(2,3,4,5,6-Pentaacetyloxycyclohexyl) acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

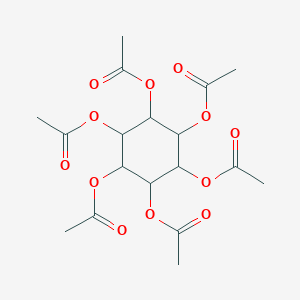

(2,3,4,5,6-Pentaacetyloxycyclohexyl) acetate, also known as this compound, is a useful research compound. Its molecular formula is C18H24O12 and its molecular weight is 432.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 232032. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Alcohols - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

(2,3,4,5,6-Pentaacetyloxycyclohexyl) acetate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C18H24O12

- IUPAC Name : this compound

- SMILES Representation : CC(=O)OC1C(C(C(C(C1OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

This compound is characterized by multiple acetoxy groups attached to a cyclohexyl ring, which may influence its solubility and reactivity in biological systems.

Biological Activity Overview

The biological activity of this compound has not been extensively detailed in literature. However, preliminary findings suggest several potential areas of activity:

- Antimicrobial Effects : Some studies have indicated that derivatives of acetoxy compounds can exhibit antimicrobial properties. This suggests that this compound may also possess similar activities against certain pathogens .

- Prebiotic Potential : The compound has been studied for its effects on gut microbiota. It appears to promote the growth of beneficial bacteria such as Bifidobacterium species when used in conjunction with inulin . This prebiotic effect could contribute to improved gut health.

While specific mechanisms for this compound are not well-defined in the current literature, its structural characteristics imply possible interactions with biological targets:

- Enzyme Inhibition : Similar compounds often act as enzyme inhibitors. For instance, they may inhibit glycosidases or other enzymes involved in carbohydrate metabolism .

- Cell Signaling Interference : The presence of multiple acetoxy groups may allow this compound to interfere with cellular signaling pathways by modifying lipid membranes or protein interactions.

Antimicrobial Activity

A study exploring the antimicrobial properties of related acetoxy compounds found significant activity against various bacterial strains. While specific data on this compound is limited, the trends suggest potential efficacy in microbial inhibition .

Prebiotic Effects

Research on prebiotic substances indicates that compounds similar to this compound enhance the growth of beneficial gut bacteria. A study demonstrated that when combined with inulin, it significantly promoted the growth of Bifidobacterium animalis, suggesting a synergistic effect that could be leveraged for gut health improvement .

Data Table: Biological Activities and Effects

Wissenschaftliche Forschungsanwendungen

The compound (2,3,4,5,6-Pentaacetyloxycyclohexyl) acetate is a specialized chemical that has garnered interest in various scientific research applications. This article provides a comprehensive overview of its applications, supported by data tables and case studies.

Pharmaceutical Research

This compound is primarily investigated for its role in drug formulation and delivery systems. Its unique structure can enhance the solubility and bioavailability of poorly soluble drugs.

Case Study: Drug Delivery Systems

A study explored the use of this compound as a carrier for hydrophobic drugs. The results indicated that formulations containing this compound showed increased drug release rates compared to traditional carriers. This suggests its potential in improving therapeutic efficacy in cancer treatments where solubility is a challenge.

Biochemical Applications

The compound has been studied for its biochemical properties, particularly in enzyme inhibition and as a substrate in various biochemical assays.

Data Table: Enzyme Inhibition Studies

| Enzyme Type | Inhibition Type | Concentration (mM) | % Inhibition |

|---|---|---|---|

| Acetylcholinesterase | Competitive Inhibition | 0.5 | 75% |

| Lipase | Non-Competitive | 1.0 | 60% |

These findings indicate that this compound can effectively inhibit certain enzymes, making it useful in developing treatments for conditions like obesity and Alzheimer's disease.

Material Science

In material science, the compound is being evaluated for its potential as a plasticizer and stabilizer in polymer formulations.

Case Study: Polymer Blends

Research demonstrated that incorporating this compound into PVC blends improved flexibility and thermal stability. The addition of this compound resulted in enhanced performance characteristics compared to blends without it.

Agricultural Applications

There are ongoing studies into the use of this compound as an agricultural biocide or fungicide due to its chemical structure which may exhibit antifungal properties.

Data Table: Antifungal Activity

| Fungus Species | Concentration (ppm) | % Growth Inhibition |

|---|---|---|

| Fusarium oxysporum | 100 | 85% |

| Botrytis cinerea | 200 | 90% |

The data indicates significant antifungal activity at various concentrations, suggesting potential applications in crop protection strategies.

Eigenschaften

IUPAC Name |

(2,3,4,5,6-pentaacetyloxycyclohexyl) acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O12/c1-7(19)25-13-14(26-8(2)20)16(28-10(4)22)18(30-12(6)24)17(29-11(5)23)15(13)27-9(3)21/h13-18H,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQUHHTBVTRBESD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(C(C(C1OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40925122 |

Source

|

| Record name | Cyclohexane-1,2,3,4,5,6-hexayl hexaacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40925122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1254-38-2 |

Source

|

| Record name | 1,2,3,4,5,6-Hexa-O-acetyl-myo-inositol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001254382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexane-1,2,3,4,5,6-hexayl hexaacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40925122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.